![molecular formula C21H22FNO3 B1325733 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone CAS No. 898762-01-1](/img/structure/B1325733.png)

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

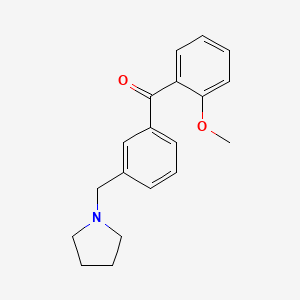

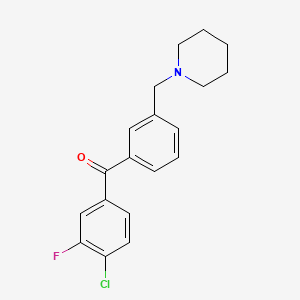

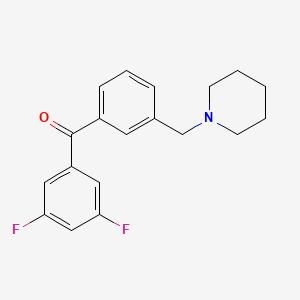

“3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane, which is a heterocyclic compound . This core structure is attached to a benzophenone group, which is a type of aromatic ketone .

Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a spirocyclic ring system with two oxygen atoms and one nitrogen atom . The exact molecular structure of the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound is not provided in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a boiling point of 108 - 110 °C, a density of 1.117 g/cm3, and a flash point of 81 °C . The specific physical and chemical properties of the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound are not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Growth Regulation

- Synthesis and Growth-Regulating Activity: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrates growth-regulating activity. This was achieved through synthesis using the Mannich reaction, showing the potential of such compounds in growth regulation applications (Sharifkanov et al., 2001).

Chemical Synthesis and Structure

- Effect of Base and Acyl Chloride on Chemical Structure: A study on the regioselectivity of acylation involving a compound structurally similar to 1,4-dioxa-8-azaspiro[4.5]decane highlights the influence of base and acyl chloride on the chemical structure, contributing to the understanding of synthetic pathways for related compounds (Koszytkowska-Stawińska et al., 2004).

Antiviral Activity

- Synthesis and Anti-Coronavirus Activity: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown inhibition of human coronavirus replication. This highlights the potential antiviral applications of similar structures, including 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (Apaydın et al., 2019).

Imaging and Radiology

- Application in Tumor Imaging: A study involving a 1,4-Dioxa-8-azaspiro[4.5]decane derivative, used as a σ1 receptor ligand, suggests potential use in tumor imaging. This compound demonstrated specific binding to σ1 receptors, highlighting its utility in radiological diagnostics and tumor imaging (Xie et al., 2015).

Environmental Application

- Removal of Carcinogenic Compounds: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and used for the removal of carcinogenic azo dyes and aromatic amines. This indicates its potential application in environmental remediation and wastewater treatment (Akceylan et al., 2009).

Antimicrobial Activity

- Antimicrobial and Nematicidal Activities: Compounds containing the 1-thia-4-azaspiro[4.5]decan structure have been evaluated for antimicrobial and nematicidal activities, suggesting potential use in controlling microbial and nematode infections (Srinivas et al., 2008).

Medicinal Chemistry

- Synthesis of Biologically Active Compounds: Research on 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has demonstrated its promise for the production of important biologically active compounds, suggesting similar potential for 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (Ogurtsov & Rakitin, 2020).

Safety And Hazards

The safety information for 1,4-Dioxa-8-azaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/eye protection/face protection should be worn . The specific safety and hazard information for the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound is not available in the searched resources.

Eigenschaften

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3/c22-19-7-2-1-6-18(19)20(24)17-5-3-4-16(14-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLXZYIFRNEVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643323 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone | |

CAS RN |

898762-01-1 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

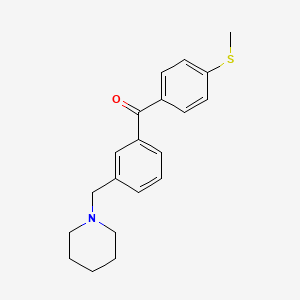

![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)

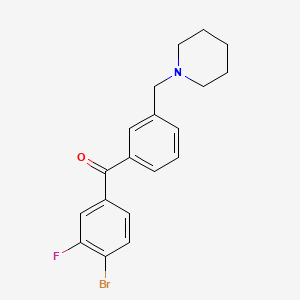

![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)